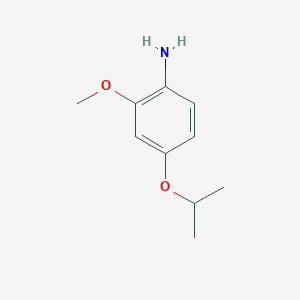

2-Methoxy-4-(propan-2-yloxy)aniline

Description

Structural Classification within Alkoxy-Substituted Aniline (B41778) Derivatives

2-Methoxy-4-(propan-2-yloxy)aniline, with the chemical formula C₁₀H₁₅NO₂, belongs to the class of alkoxy-substituted aniline derivatives. uni.lu The structure is characterized by a benzene (B151609) ring substituted with an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃) at the C2 position, and an isopropoxy group (-OCH(CH₃)₂) at the C4 position. This specific arrangement of electron-donating alkoxy groups significantly influences the reactivity and properties of the aniline ring and the amino group.

The presence of two different alkoxy substituents, one being a simple methoxy group and the other a bulkier isopropoxy group, introduces asymmetry and specific steric and electronic effects. These features are crucial in directing the regioselectivity of further chemical transformations and in modulating the biological activity of molecules derived from it.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1342903-28-9 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Predicted XLogP3 | 2.1 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 3 |

| Data sourced from PubChem. uni.lu |

Academic Significance and Research Trajectory of the Compound

The academic significance of this compound lies primarily in its role as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. While extensive research specifically focused on this compound is not widely published, its structural motifs are found in various patented compounds, suggesting its utility in the development of novel therapeutic agents.

The research trajectory of this compound appears to be closely tied to the broader exploration of substituted anilines as key pharmacophores. cresset-group.comnih.gov Anilines are prevalent in many FDA-approved drugs, and the strategic modification of the aniline core allows for the fine-tuning of a compound's pharmacological profile, including its bioavailability, solubility, and target selectivity. cresset-group.com The unique substitution pattern of this compound offers a platform for creating a diverse range of derivatives with potentially valuable biological activities.

For instance, substituted anilines are crucial components in the synthesis of various kinase inhibitors, which are a significant class of anti-cancer drugs. nih.gov The specific arrangement of alkoxy groups in this compound can influence the binding interactions of a potential drug candidate with its target protein.

Position within the Broader Field of Aromatic Amine Chemistry

Within the broader field of aromatic amine chemistry, this compound is a prime example of a polysubstituted aniline with significant synthetic potential. The amino group can undergo a wide array of chemical reactions, including diazotization, acylation, and N-alkylation, providing access to a vast chemical space.

The presence of the electron-donating methoxy and isopropoxy groups activates the aromatic ring towards electrophilic substitution reactions. This allows for the introduction of additional functional groups, further expanding the molecular diversity that can be achieved from this starting material. The steric hindrance provided by the isopropoxy group can also be strategically employed to direct incoming electrophiles to specific positions on the ring.

The synthesis of such polysubstituted anilines often involves multi-step sequences, which may include the reduction of a corresponding nitro compound. For example, the synthesis of related compounds like 2-methoxy-4-nitroaniline (B147289) has been documented in patent literature, suggesting that a similar synthetic route could be employed for the preparation of this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECQRBYCWDTYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342903-28-9 | |

| Record name | 2-methoxy-4-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes and Mechanistic Investigations

The foundational methods for synthesizing this substituted aniline (B41778) involve fundamental organic reactions, primarily focusing on the formation of the aniline core and the introduction of the aryl ether linkages.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of anilines. masterorganicchemistry.comchemistrysteps.com This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile, in this case, an amine source. masterorganicchemistry.comchemistrysteps.com For the synthesis of 2-Methoxy-4-(propan-2-yloxy)aniline, a plausible SNAr approach would involve a suitably substituted aromatic precursor bearing a good leaving group, which is then reacted with an amino-containing reagent.

The mechanism of SNAr reactions is a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.compressbooks.pub The presence of electron-withdrawing groups on the aromatic ring can accelerate the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.compressbooks.pub In the context of this compound, the methoxy (B1213986) and isopropoxy groups, while not strongly withdrawing, influence the electron density of the aromatic ring and thus the reaction kinetics.

Under more demanding conditions, such as high temperatures, aryl halides lacking strong electron-withdrawing groups can undergo nucleophilic substitution with potent nucleophiles like sodium amide to produce anilines. pressbooks.pub

The formation of the aryl ether bonds in this compound often employs catalytic cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their efficiency and functional group tolerance. nih.gov The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming aryl ethers. In a relevant example, m-aryloxy phenols have been synthesized through a two-step process that begins with an Ullmann coupling of m-methoxy phenol (B47542) with iodobenzene (B50100) derivatives using a copper(I) bromide catalyst. nih.gov

More contemporary approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which offers mild reaction conditions and broad substrate scope. nih.gov These reactions typically involve the coupling of an organostannane reagent with an aryl halide or triflate. nih.gov The development of bulky, electron-rich phosphine (B1218219) and carbene ligands has significantly advanced the efficacy of these palladium-catalyzed systems. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and efficiency of the synthesis of this compound requires careful optimization of various reaction parameters.

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. researchgate.netnih.gov Polar solvents are often effective in facilitating reactions by stabilizing charged intermediates and transition states. researchgate.net For instance, in some syntheses, a combination of ethanol (B145695) and water has been shown to be a highly effective solvent system. researchgate.net The selection of an appropriate catalyst is also critical. For example, in the synthesis of a substituted diphenylamine, 5 wt% Pd/C was identified as an effective catalyst. osti.gov The optimization of catalyst loading is crucial; while a certain amount is necessary for the reaction to proceed efficiently, increasing the catalyst amount beyond a certain point may not lead to a significant improvement in yield and can be uneconomical. researchgate.net

Table 1: Catalyst and Solvent Optimization

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | L-proline (20 mol%) | Ethanol | 80 | 78 |

| 2 | Pyrrolidine | Ethanol | Reflux | Low |

| 3 | Acetic Acid | Ethanol | Reflux | No reaction |

| 4 | None | Water or Ethanol | - | No product |

| 5 | Si-PTA (10 wt%) | Ethanol:Water (1:1) | Reflux | High |

This table presents a compilation of data from various synthetic procedures to illustrate the impact of different catalysts and solvents on reaction yield. Note that these are examples from different reaction types and not a direct optimization for the target compound. researchgate.netresearchgate.net

Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction, can be a significant challenge in the synthesis of substituted anilines. nih.gov The presence of the methoxy group ortho to the aniline's amino group in this compound can present steric challenges. In cases of severe steric hindrance, electrophilic substitution on the aromatic ring might be favored over reaction at the sterically encumbered functional group. nih.gov Overcoming steric hindrance may necessitate the use of more forceful reaction conditions or the design of specialized, sterically less demanding reagents. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. psu.edujddhs.com These principles advocate for the use of less hazardous materials, renewable feedstocks, and energy-efficient processes. jddhs.comnih.gov

Key tenets of green chemistry applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with more benign alternatives like water or bio-based solvents. nih.govjddhs.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are often more selective and can be used in smaller amounts. nih.gov

For example, a greener approach to the synthesis of acetanilide, a related aniline derivative, involves heating aniline with zinc dust in acetic acid, thereby avoiding the use of the more hazardous acetic anhydride. researchgate.net The ideal solvent choice balances reaction efficiency with environmental and safety considerations. nih.gov Solvent-free reaction conditions, where feasible, represent an excellent application of green chemistry principles. nih.gov

Chemical Reactivity and Advanced Derivatization Chemistry

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety, in conjunction with the alkoxy substituents, renders the aromatic ring highly nucleophilic and susceptible to attack by electrophiles.

In electrophilic aromatic substitution, the regiochemical outcome is controlled by the directing effects of the substituents already present on the benzene (B151609) ring. The amino (-NH₂), methoxy (B1213986) (-OCH₃), and isopropoxy (-OCH(CH₃)₂) groups are all potent activating groups. wikipedia.org They donate electron density into the ring primarily through a resonance effect (+M or +R), which particularly enriches the ortho and para positions with negative charge. shaalaa.comlibretexts.org This makes these positions the most likely sites for electrophilic attack. libretexts.org

The directing effects of the three groups in 2-Methoxy-4-(propan-2-yloxy)aniline are as follows:

Amino group (-NH₂ at C1): Strongly activating and ortho-, para-directing. It directs incoming electrophiles to positions 2 and 4 (and 6).

Methoxy group (-OCH₃ at C2): Strongly activating and ortho-, para-directing. youtube.com It directs incoming electrophiles to positions 1, 3, and 5.

Isopropoxy group (-OPrⁱ at C4): Strongly activating and ortho-, para-directing. It directs incoming electrophiles to positions 3, 5, and 1.

The positions on the ring are influenced by these groups in a cooperative manner. The positions ortho and para to the powerful amino group are C2, C4, and C6. However, positions C2 and C4 are already substituted. Therefore, the primary site directed by the amine is C6. The methoxy group at C2 directs to C1, C3, and C5. The isopropoxy group at C4 directs to C1, C3, and C5. The positions most strongly activated are C5 and C3, which are ortho to both alkoxy groups, and position C6, which is ortho to the amine group. Given that the amino group is one of the strongest activating groups, substitution is highly favored at the positions ortho and para to it. chemistrysteps.com With the para position (C4) blocked, the available ortho positions are C2 (blocked) and C6. The positions ortho to the methoxy group are C1 (blocked) and C3. The position para to the methoxy group is C5. The positions ortho to the isopropoxy group are C3 and C5.

Therefore, incoming electrophiles will preferentially substitute at positions 5 and 6, with position 3 being another potential, though likely less favored, site. The precise ratio of products would depend on the specific electrophile and reaction conditions, with sterics playing a role, potentially favoring substitution at the less hindered C5 position over the C3 position (between two substituents).

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect | Activated Positions |

| -NH₂ | C1 | Strongly Activating, +R | ortho, para | 2, 4, 6 |

| -OCH₃ | C2 | Strongly Activating, +R | ortho, para | 1, 3, 5 |

| -OCH(CH₃)₂ | C4 | Strongly Activating, +R | ortho, para | 1, 3, 5 |

The presence of electron-donating groups (EDGs) on the aniline ring increases its basicity and nucleophilicity, making it more reactive towards electrophiles compared to unsubstituted aniline. chemistrysteps.comtiwariacademy.com The two alkoxy groups in this compound are powerful EDGs, significantly enhancing the electron density of the aromatic ring.

Compared to aniline, which has no such groups, this compound is substantially more reactive. Its reactivity would also be greater than that of anilines with only one alkoxy group, such as o-anisidine (B45086) (2-methoxyaniline) or p-anisidine (B42471) (4-methoxyaniline). The cumulative electron-donating effect of the methoxy and isopropoxy groups makes the aromatic ring exceptionally electron-rich. bohrium.com This high reactivity can sometimes be a disadvantage, as reactions like halogenation may proceed uncontrollably to yield polysubstituted products, often without the need for a catalyst. chemistrysteps.com

Table 2: Qualitative Reactivity Comparison Towards Electrophilic Aromatic Substitution

| Compound | Substituents | Relative Reactivity |

| Aniline | -NH₂ | Baseline |

| o-Anisidine | -NH₂, 2-OCH₃ | Higher |

| p-Anisidine | -NH₂, 4-OCH₃ | Higher |

| This compound | -NH₂, 2-OCH₃, 4-OPrⁱ | Significantly Higher |

Oxidation and Reduction Chemistry of this compound

The electron-rich nature of the molecule makes it susceptible to oxidation, while its synthesis often involves a key reduction step.

Anilines and phenols with electron-donating groups are readily oxidized to form quinone and quinone-imine derivatives. youtube.comwikipedia.org These reactions can be initiated by chemical oxidants or enzymatic systems like cytochrome P450. nih.govnih.gov For this compound, several oxidation pathways can be postulated.

One likely pathway involves the direct oxidation of the aniline to a quinone imine. The highly activated ring facilitates this process. Another potential pathway could involve an initial O-dealkylation, particularly of the methoxy group, to form a phenol (B47542) intermediate. nih.gov This resulting catechol-like structure would be extremely prone to oxidation, rapidly converting to an ortho-quinone. The formation of such reactive quinone species is a known mechanism in the metabolism and potential toxicity of many phenolic and aniline compounds. nih.govnih.govnih.gov

The most common and industrially viable synthesis of aromatic amines involves the reduction of a corresponding nitroaromatic precursor. The synthesis of this compound would logically proceed from the reduction of a nitrobenzene (B124822) derivative, such as 1-methoxy-2-(propan-2-yloxy)-5-nitrobenzene or 2-methoxy-4-(propan-2-yloxy)-1-nitrobenzene.

The synthesis of a related compound, 2-methoxy-4-nitroaniline (B147289), is well-documented and typically involves the nitration of 2-aminoanisole after protecting the amine group via acetylation, followed by hydrolysis. chemicalbook.comgoogle.com A similar multi-step sequence would be required to synthesize the nitro precursor for the target molecule.

Once the appropriate nitro precursor is obtained, the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) can be achieved using a variety of standard reducing agents. researchgate.net

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

| H₂ / Catalyst (Pd, Pt, Ni) | Catalytic hydrogenation; a clean method often performed under pressure. |

| Fe, Sn, or Zn in acid (e.g., HCl) | Classic metal-acid reduction, widely used in laboratory and industrial settings. |

| Sodium Dithionite (Na₂S₂O₄) | A milder reducing agent suitable for certain substrates. |

| Tin(II) Chloride (SnCl₂) | Effective for the selective reduction of nitro groups in the presence of other reducible functional groups. |

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound—the primary amine and the two ether linkages—are all sites for further chemical modification.

Amine Group Transformations: The primary amino group is the most reactive site for many derivatization reactions.

Acylation: The amine can be readily converted to an amide by reacting it with an acyl chloride or anhydride. This transformation is often used to moderate the activating effect of the amine during subsequent electrophilic substitution reactions. chemistrysteps.com

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures would convert the primary amine to a diazonium salt. This highly versatile intermediate can then undergo a wide range of Sandmeyer and related reactions to introduce functionalities such as -OH, -CN, -X (halogens), and others. It can also be used in azo coupling reactions to form colored azo dyes. chemistrysteps.com

Alkylation: The nitrogen atom can be alkylated, although controlling the degree of alkylation (to mono-, di-, or even quaternary ammonium (B1175870) salts) can be challenging. Recent methods have explored novel alkylations, such as difluoroalkylation of activated anilines. acs.org

Ether Linkage Transformations: The methoxy and isopropoxy groups are generally stable. However, cleavage of these aryl ether bonds can be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). This would convert the alkoxy groups into hydroxyl groups, yielding a dihydroxylated aniline derivative.

Reactions at the Amine Functionality

The primary amine group is a versatile handle for a wide array of chemical modifications, including acylation, alkylation, and diazotization, enabling the synthesis of a diverse range of derivatives.

Acylation: The nucleophilic amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the acetylation of substituted anilines is a common transformation. In a process analogous to the synthesis of related compounds, this compound can be acetylated using acetic anhydride. This reaction typically proceeds by treating the aniline with acetic anhydride, sometimes in the presence of a mild acid or base catalyst, or by using a solvent like glacial acetic acid. The resulting N-(2-methoxy-4-(propan-2-yloxy)phenyl)acetamide can serve as an intermediate for further synthetic modifications, such as nitration, where the acetyl group acts as a protecting group for the amine and directs the incoming electrophile.

Alkylation: The nitrogen atom of the primary amine can also undergo alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, modern catalytic methods offer more controlled approaches. For example, visible-light-induced N-alkylation of anilines with alcohols, in the presence of a catalyst like ammonium bromide, provides a greener alternative to traditional thermal catalysis which often requires transition metal catalysts and high temperatures. nih.gov While not specifically documented for this compound, such methods have been successfully applied to a range of aniline derivatives. nih.gov Another approach involves reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt, 2-methoxy-4-(propan-2-yloxy)benzenediazonium chloride, is a highly versatile intermediate. Diazonium salts are susceptible to a variety of nucleophilic substitution reactions, known as Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by a wide range of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups. This provides a powerful method for introducing diverse functionalities onto the aromatic ring that are not easily accessible through direct substitution reactions.

Selective Modifications of the Alkoxy Groups

The presence of two different alkoxy groups, a methoxy and an isopropoxy group, on the aromatic ring presents a challenge and an opportunity for selective derivatization. The differential reactivity of these groups can be exploited to achieve regioselective modifications.

The cleavage of ether bonds is typically achieved under acidic conditions, most commonly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The mechanism of cleavage, either SN1 or SN2, is dependent on the nature of the alkyl group attached to the ether oxygen.

In the case of this compound, the isopropoxy group is a secondary ether, while the methoxy group is a primary ether. Under conditions that favor an SN1 mechanism, the cleavage of the isopropoxy group would be expected to be more facile due to the formation of a more stable secondary carbocation intermediate. This would lead to the formation of 2-methoxy-4-aminophenol and isopropyl halide.

Conversely, under conditions that favor an SN2 mechanism, the less sterically hindered methoxy group would be the preferred site of nucleophilic attack by the halide ion. libretexts.orglibretexts.org This would result in the formation of 4-(propan-2-yloxy)-2-aminophenol and methyl halide.

It is important to note that cleavage of the aryl-oxygen bond does not occur due to the high strength of the sp²-hybridized carbon-oxygen bond. Therefore, the reaction will always yield a phenol derivative. libretexts.orglibretexts.org

Recent research has also explored selective dealkylation methods. For instance, a Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) with aluminum chloride and an acyl chloride at elevated temperatures resulted in the selective cleavage of one methoxy group followed by acylation. nih.gov While a different substrate, this highlights the potential for Lewis acid-mediated selective dealkylation, which could potentially be applied to differentiate between the methoxy and isopropoxy groups in this compound based on their interaction with the catalyst.

Below is a table summarizing the expected products from the selective cleavage of the alkoxy groups under different mechanistic pathways.

| Reagents and Conditions | Favored Mechanism | Expected Major Phenolic Product |

| Strong Acid (e.g., HI, HBr) favoring carbocation stability | SN1 | 2-Methoxy-4-aminophenol |

| Strong Acid (e.g., HI, HBr) favoring nucleophilic attack at the least hindered site | SN2 | 4-(propan-2-yloxy)-2-aminophenol |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve the Schrödinger equation for a given molecular system, yielding information about energy, geometry, and electronic properties.

Density Functional Theory (DFT) Applications in Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. In studies of related aromatic systems, such as 2-methoxybenzaldehyde (B41997) and other derivatives, DFT calculations using basis sets like B3LYP/6-311G(d,p) have been shown to provide excellent correlation between calculated and experimental data for bond lengths, bond angles, and vibrational spectra. researchgate.netuc.pt

For 2-Methoxy-4-(propan-2-yloxy)aniline, a DFT approach would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides key parameters such as the lengths of the C-N, C-O, and C-C bonds, as well as the bond angles that define the molecule's shape. These theoretical values can then be used to compare with experimental data if available, or serve as a reliable prediction of the molecular structure.

Table 1: Predicted Geometrical Parameters for an Analogous Compound (2-methoxybenzaldehyde) from DFT Calculations (Note: This data is for an illustrative analogue, 2-methoxybenzaldehyde, as specific data for this compound is not available in the provided sources. The methodology is directly applicable.)

| Parameter | Bond/Angle | Calculated Value (CASTEP) |

| Bond Length | C=O | 1.226 Å |

| Bond Length | C-O(methoxy) | 1.362 Å |

| Bond Length | C-C(ring avg.) | ~1.40 Å |

| Bond Angle | C-C-O(methoxy) | 124.9° |

| Bond Angle | O=C-H | 122.1° |

| Data derived from studies on methoxy-substituted benzaldehydes. uc.pt |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. asianresassoc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the electron-donating nature of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and isopropoxy (-OCH(CH₃)₂) groups would be expected to raise the energy of the HOMO, influencing its reactivity.

Table 2: Predicted FMO Properties for an Analogous Compound (Note: This data is illustrative of the type of results obtained from FMO analysis on related aromatic compounds.)

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.5 to -6.0 | Electron-donating capability |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~4.5 | Chemical reactivity and stability |

| Values are typical for related aniline (B41778) and methoxy-substituted aromatic compounds. dntb.gov.uanih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas are regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy and isopropoxy groups and on the nitrogen atom of the aniline group, highlighting these as the primary sites for electrophilic interaction. researchgate.net The aromatic ring itself, influenced by the electron-donating substituents, would also show significant electron density. The hydrogen atoms of the amine group would likely appear as regions of positive potential (blue), indicating their electrophilic character. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methoxy and isopropoxy groups in this compound means the molecule can exist in various conformations. Conformational analysis involves systematically studying these different spatial arrangements and their relative energies to identify the most stable conformers. The steric hindrance introduced by the bulky isopropoxy group is a significant factor governing the molecule's preferred shape.

Molecular dynamics (MD) simulations can complement this by modeling the movement of atoms and molecules over time. An MD simulation would reveal how the side chains rotate and how the molecule interacts with its environment, such as a solvent, providing insights into its dynamic behavior and stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry and toxicology. They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use calculated molecular descriptors—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters—to predict the activity of new, unsynthesized compounds.

While specific QSAR studies on this compound are not available, research on analogous compounds like 2-methoxy benzanilides and 4-substituted 2,5-dimethoxyphenyl isopropylamines has successfully used QSAR to understand their antimycobacterial or receptor binding activities. ijddd.comnih.gov These studies often reveal that properties like lipophilicity and the electronic character of substituents are crucial for activity. nih.govresearchgate.net For instance, a QSAR model for a series of related aniline derivatives might identify the size and polarity of the alkoxy group at the 4-position as key factors influencing a particular biological outcome.

Spectroscopic Data Interpretation and Simulation

Computational chemistry is instrumental in interpreting and predicting spectroscopic data. Theoretical spectra for IR, Raman, and NMR can be simulated and compared with experimental results to confirm a molecule's structure and assign its spectral bands.

For this compound, DFT calculations could predict its vibrational (IR and Raman) frequencies. dntb.gov.ua By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific molecular vibration, such as the N-H stretch of the amine, C-O stretches of the ether groups, or aromatic ring vibrations. uc.pt Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a powerful tool for structural confirmation. dntb.gov.ua

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical vibrational analysis is a cornerstone of computational chemistry, used to predict the infrared and Raman spectra of a molecule. For an organic compound like this compound, these calculations are typically performed using Density Functional Theory (DFT), with the B3LYP hybrid functional being a common choice. nih.gov Basis sets such as 6-311++G(d,p) are employed to provide a robust description of the electronic structure. researchgate.net

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, harmonic vibrational frequency calculations are performed. The resulting theoretical wavenumbers are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these calculated frequencies are typically multiplied by a scaling factor. nih.govresearchgate.net The output allows for the assignment of specific vibrational modes, such as C-H stretching, N-H bending, or C-O-C asymmetric stretching, to specific peaks in the predicted spectra. scirp.org This detailed assignment is crucial for interpreting experimental FT-IR and FT-Raman spectra.

Table 1: Representative Table for Theoretical Vibrational Data of this compound Note: The following table is an illustrative example of how data from a DFT vibrational frequency calculation would be presented. Specific computational results for this molecule are not available in the cited literature.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Predicted FT-IR Intensity | Predicted FT-Raman Activity |

|---|---|---|---|

| N-H Asymmetric Stretch | Data not available | Data not available | Data not available |

| N-H Symmetric Stretch | Data not available | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available | Data not available |

| Aliphatic C-H Stretch (Isopropyl/Methoxy) | Data not available | Data not available | Data not available |

| NH₂ Scissoring | Data not available | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available | Data not available |

| C-O-C Asymmetric Stretch | Data not available | Data not available | Data not available |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Predicting NMR spectra through computational methods is an invaluable tool for structure verification. conicet.gov.arrsc.org The most common approach for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically performed in conjunction with DFT (e.g., B3LYP functional). dntb.gov.ua

This calculation is performed on the previously optimized molecular geometry. The GIAO method calculates the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, etc.). To convert these absolute shieldings into the familiar chemical shifts (δ) reported in parts per million (ppm), the calculated shielding value of a reference compound, such as tetramethylsilane (B1202638) (TMS), is subtracted. These predictions help in assigning signals in experimental NMR spectra to specific atoms within the molecule, which can be particularly useful for complex structures or for distinguishing between isomers. dntb.gov.ua

Table 2: Representative Table for Predicted NMR Chemical Shifts for this compound Note: This table illustrates the typical output of a GIAO NMR calculation. Specific predicted values for this molecule are not available in the cited literature.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (C-NH₂) | Data not available | - |

| C2 (C-OCH₃) | Data not available | - |

| C3 (Aromatic CH) | Data not available | Data not available |

| C4 (C-O-isopropyl) | Data not available | - |

| C5 (Aromatic CH) | Data not available | Data not available |

| C6 (Aromatic CH) | Data not available | Data not available |

| Methoxy Carbon (-OCH₃) | Data not available | Data not available |

| Isopropyl CH | Data not available | Data not available |

| Isopropyl CH₃ | Data not available | Data not available |

| Amine H (-NH₂) | - | Data not available |

UV-Visible Electronic Transitions and Optical Properties

The electronic absorption properties, which determine a molecule's UV-Visible spectrum, can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netscirp.org This method calculates the energies of electronic excitations from the ground state to various excited states.

From a TD-DFT calculation, key parameters are obtained: the wavelength of maximum absorption (λmax), which corresponds to the energy of an electronic transition, and the oscillator strength (f), which relates to the intensity of that absorption band. dntb.gov.ua These calculations can identify the nature of the transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net For instance, in aromatic amines, transitions often involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The analysis of these frontier orbitals provides insight into the charge transfer characteristics within the molecule upon electronic excitation. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the electronic spectrum. scirp.org

Table 3: Representative Table for Calculated Electronic Transitions of this compound Note: This table is a template for the results obtained from a TD-DFT calculation. Specific calculated values for this molecule are not available in the cited literature.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | Data not available | Data not available | e.g., HOMO -> LUMO |

| S2 | Data not available | Data not available | e.g., HOMO-1 -> LUMO |

| S3 | Data not available | Data not available | e.g., HOMO -> LUMO+1 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Architectures

In the realm of organic synthesis, the strategic value of an intermediate is determined by its ability to be efficiently converted into more complex and valuable structures. Substituted anilines are fundamental building blocks in the synthesis of a multitude of complex organic molecules, particularly those with pharmaceutical applications. nih.gov The amino group of an aniline (B41778) is a versatile functional handle that can be readily diazotized, acylated, or used in various coupling reactions to construct larger molecular frameworks.

While specific, large-scale applications of 2-Methoxy-4-(propan-2-yloxy)aniline are not extensively documented in readily available literature, its structural motifs are present in various classes of bioactive compounds. The utility of closely related anilines highlights its potential. For instance, 5-(Ethylsulfonyl)-2-methoxyaniline serves as a crucial fragment for numerous potent inhibitors of VEGFR2, a key receptor in angiogenesis, which is vital for tumor growth. nih.gov Similarly, 4-Fluoro-2-methoxy-5-nitroaniline is a key starting material in the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.com Another related intermediate, 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline, is a common structural component in many antitumor drugs. webofproceedings.org

The synthesis of these complex therapeutic agents often involves multi-step sequences where the specific substitution pattern of the aniline precursor is critical for the final compound's biological activity. The methoxy (B1213986) and isopropoxy groups of this compound can influence the molecule's solubility, lipophilicity, and metabolic stability, and can also engage in specific hydrogen bonding or steric interactions within a biological target.

Table 1: Examples of Substituted Anilines as Key Intermediates

| Intermediate | Final Product/Target Class | Therapeutic Area | Reference |

|---|---|---|---|

| 5-(Ethylsulfonyl)-2-methoxyaniline | VEGFR2 Inhibitors | Oncology | nih.gov |

| 4-Fluoro-2-methoxy-5-nitroaniline | Osimertinib | Oncology | google.com |

| 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline | Antitumor Drugs | Oncology | webofproceedings.org |

Utilization in the Development of Dyes, Pigments, and Functional Materials

Aromatic amines are historically and currently central to the dye and pigment industry. nih.gov The most significant class of synthetic colorants, azo dyes, are produced through a process involving the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. nih.gov This reaction creates the characteristic azo group (-N=N-), which acts as a chromophore, the part of a molecule responsible for its color.

The specific shade, intensity, and fastness properties of an azo dye are determined by the chemical structures of the amine and the coupling partner. The substituents on the aromatic rings play a crucial role in tuning these properties. Electron-donating groups, such as the methoxy and isopropoxy groups found in this compound, generally have a bathochromic effect, shifting the absorption of the dye to longer wavelengths, which corresponds to deeper colors.

Azo dyes are used extensively in the textile, leather, paper, and plastics industries. nih.govroadmaptozero.com While specific dyes synthesized from this compound are not prominently featured as commercial products, its structure makes it a prime candidate for the development of novel colorants. By diazotizing its amino group and reacting it with various naphthols, pyrazolones, or other aniline derivatives, a wide spectrum of colors could potentially be achieved. For example, novel azo disperse dyes with antibacterial properties have been synthesized by coupling diazotized p-substituted anilines with quinolone derivatives. nih.gov The general synthetic route for azo dyes allows for vast structural diversity, enabling the creation of functional dyes with specific properties beyond color, such as antimicrobial or anti-inflammatory activity. nih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and medicinal chemistry. These studies involve the synthesis of a series of related compounds, or analogues, to systematically investigate how specific changes in a molecule's structure affect its biological activity. johnshopkins.edu The goal is to identify the key structural features (the pharmacophore) responsible for the desired therapeutic effect and to optimize the molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

Substituted anilines like this compound are ideal starting points or building blocks for generating libraries of analogues for SAR studies. The aniline core provides a scaffold that can be elaborated through various chemical reactions. For example, in the development of kinase inhibitors, a major focus of cancer research, libraries of compounds are often created by reacting different anilines with a common heterocyclic core. nih.govresearchgate.net

In a typical SAR campaign, researchers would synthesize analogues of a lead compound where the 2-methoxy and 4-isopropoxy groups of this compound are systematically replaced with other substituents, such as hydrogen, halogens, alkyl groups, or other alkoxy groups. This allows for the exploration of how changes in steric bulk, electronics, and hydrogen-bonding potential at these positions impact the compound's ability to bind to its biological target. For instance, SAR studies on a series of benzenesulfonamide (B165840) derivatives as 12-lipoxygenase inhibitors involved creating numerous analogues to optimize potency and selectivity. nih.gov Similarly, extensive SAR studies on tropane (B1204802) derivatives were conducted to develop novel inhibitors for the dopamine (B1211576) transporter. ku.dknih.gov This systematic approach is essential for refining a lead compound into a viable drug candidate.

Table 2: Key Concepts in SAR Studies

| Concept | Description | Application Example | Reference |

|---|---|---|---|

| Pharmacophore | The essential three-dimensional arrangement of functional groups required for biological activity. | Identifying key interactions for kinase inhibition. | nih.gov |

| Analogue Synthesis | Creating a series of compounds by systematically modifying the structure of a lead molecule. | Synthesizing various pyrrolo[2,3-d]pyrimidines to probe RTK inhibition. | nih.govresearchgate.net |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve activity or ADME properties. | Swapping a methoxy group for a halogen to alter electronic character. | nih.gov |

| Lead Optimization | The process of refining a biologically active compound to improve its therapeutic profile (potency, selectivity, metabolism). | Developing potent and selective 12-lipoxygenase inhibitors from a benzenesulfonamide scaffold. | nih.gov |

High-Throughput Synthesis and Combinatorial Library Generation

The search for new drugs and materials has been revolutionized by high-throughput synthesis and combinatorial chemistry. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov These libraries can contain thousands to millions of compounds, which can then be screened for a desired biological activity or material property.

This compound is an excellent building block for inclusion in combinatorial libraries. In a common approach known as parallel synthesis, a core scaffold is reacted with a diverse set of building blocks in an array of separate reaction wells. For example, the aniline could be acylated with a library of different carboxylic acids, or used in coupling reactions with a library of aryl halides to generate a large collection of amides or more complex biaryl structures, respectively.

These methods significantly accelerate the discovery process. nih.gov Instead of synthesizing and testing compounds one at a time, high-throughput screening (HTS) allows for the rapid evaluation of entire libraries. Quantitative structure-activity relationship (QSAR) models can then be built using machine learning algorithms to predict the activity of new, unsynthesized compounds, further streamlining the design process. frontiersin.org The generation of focused or diverse chemical libraries using combinatorial methods is a fundamental tool in modern drug discovery, and versatile building blocks like this compound are essential reagents for these technologies. nih.gov

Biological and Biochemical Research Applications

Investigations into Enzyme Interactions and Modulation of Metabolic Pathways

While specific studies on the direct interaction of 2-Methoxy-4-(propan-2-yloxy)aniline with a wide range of enzymes are not extensively documented, research on structurally similar substituted anilines provides significant insights into their potential enzymatic interactions and metabolic fate. The metabolism of aniline (B41778) and its derivatives is a key area of investigation, as it determines their biological activity and potential toxicity.

The metabolic pathways of substituted anilines are influenced by the nature and position of their substituents. For instance, the presence of electron-donating groups, such as the methoxy (B1213986) and isopropoxy groups in this compound, can influence the rate and site of metabolism. In zebrafish, a common model organism in toxicological studies, substituted anilines are known to be transformed into their corresponding acetanilides. nih.gov This acetylation is a common metabolic pathway for anilines. The biotransformation of these compounds does not necessarily alter their toxicity. nih.gov The position of substituents can create steric hindrance, potentially affecting the efficiency of enzymatic reactions like acetylation. nih.gov

The broader metabolic fate of aniline involves several enzymatic steps. In humans, after a single oral dose, aniline is metabolized predominantly into N-acetyl-4-aminophenol (paracetamol), which is then excreted in the urine primarily as glucuronide and sulfate conjugates. nih.gov Other minor metabolites include acetanilide and free aniline. nih.gov This suggests that this compound could potentially undergo similar metabolic transformations, including N-acetylation and subsequent hydroxylation and conjugation, although the specific enzymes and resulting metabolites would require dedicated study. The cytochrome P450 enzyme system is generally a key player in the bioactivation of anilines, producing electrophilic or radical metabolites. acs.org

| Metabolic Process | General Observations for Substituted Anilines | Potential Relevance for this compound |

| Acetylation | A common biotransformation pathway observed in model organisms like zebrafish. nih.gov | The amino group is a likely site for acetylation. |

| N-oxygenation | Can lead to the formation of reactive metabolites. nih.gov | The methoxy and isopropoxy groups may influence the susceptibility to N-oxygenation. |

| Hydroxylation | A key step in the metabolism of aniline to N-acetyl-4-aminophenol. nih.gov | The aromatic ring is a potential site for hydroxylation. |

| Conjugation | Metabolites are often conjugated with glucuronic acid or sulfate for excretion. nih.gov | Hydroxylated metabolites would likely undergo conjugation. |

Mechanistic Studies of Ligand-Target Binding Affinity and Selectivity

The study of ligand-target binding is fundamental to understanding the pharmacological effects of a compound. For this compound and its analogues, the affinity and selectivity for biological targets such as receptors and enzymes are of significant interest. While specific binding studies for this exact molecule are limited in publicly available research, the principles of ligand-target interactions can be inferred from studies on related substituted anilines.

The binding affinity of a ligand to its target is governed by a combination of factors, including shape complementarity, and various intermolecular forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The aniline moiety itself can participate in hydrogen bonding through its amino group. researchgate.net The methoxy and isopropoxy groups of this compound can also influence binding by participating in hydrophobic interactions and potentially acting as hydrogen bond acceptors.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanism of action of a compound is crucial for its development as a research tool or therapeutic agent. For substituted anilines, a key aspect of their mechanism of action, particularly in terms of toxicity, involves their interaction with cellular membranes.

Research on the toxic effects of a series of substituted anilines on submitochondrial particles suggests a mechanism based on the formation of hydrogen bonds between the amino group of the anilines and polar groups at the membrane/water interface. researchgate.net This interaction is thought to cause a disruption of the membrane structure, leading to impaired mitochondrial respiratory functions. researchgate.net The toxicity of these anilines was found to correlate with the hydrogen bonding donor capacity of the amino group. researchgate.net Electron-withdrawing substituents on the aniline ring generally lead to higher toxicity, while electron-donating groups, such as the methoxy and isopropoxy groups in this compound, may reduce this effect. researchgate.net

The metabolic activation of anilines can also be a critical part of their mechanism of action. As mentioned, cytochrome P450 enzymes can convert anilines into reactive metabolites that can bind to cellular macromolecules, potentially leading to toxicity. acs.orgcresset-group.com Therefore, the molecular mechanism of action of this compound in a biological system would likely involve a combination of its direct interactions with target molecules and the effects of its metabolites.

Structure-Based Design Principles for Analogues Interacting with Biological Receptors

The principles of structure-based drug design are central to the development of novel and more effective therapeutic agents. By understanding the structure-activity relationships (SAR) of a class of compounds, medicinal chemists can rationally design analogues with improved properties. For analogues of this compound, several design principles can be considered based on studies of related molecules.

The nature and position of substituents on the aniline ring are critical for determining biological activity. chemistrysteps.com Electron-donating groups, like the methoxy and isopropoxy groups, generally increase the electron density of the benzene (B151609) ring, which can affect the basicity of the amino group and its interaction with biological targets. chemistrysteps.com Conversely, electron-withdrawing groups decrease the electron density and basicity. chemistrysteps.com

Pharmacophore modeling is a key tool in structure-based design. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor. For many receptor ligands, a common pharmacophore includes a basic amino group and an aromatic ring, with a specific spatial relationship between them. lboro.ac.uk In the case of this compound analogues, the aniline nitrogen would serve as the basic center, while the substituted phenyl ring constitutes the aromatic feature.

The design of analogues would also consider metabolic stability. Anilines can be susceptible to metabolic enzymes, which can limit their bioavailability. cresset-group.com Strategies to improve metabolic stability might include the introduction of blocking groups at sites of metabolism or the replacement of the aniline moiety with a bioisostere. acs.org

| Design Principle | Description | Application to Analogues |

| Substituent Effects | The electronic properties (electron-donating or -withdrawing) and position of substituents on the aniline ring influence activity. chemistrysteps.com | Modification of the methoxy and isopropoxy groups or introduction of new substituents to modulate activity. |

| Pharmacophore Modeling | Identification of the key structural features required for interaction with a specific biological target. lboro.ac.uk | Ensuring that analogues retain the essential pharmacophoric elements for the desired receptor interaction. |

| Lipophilicity and Solubility | Optimizing the balance between lipophilicity and aqueous solubility to improve pharmacokinetic properties. nih.gov | Altering the alkyl chains of the alkoxy groups to fine-tune lipophilicity. |

| Metabolic Stability | Designing compounds that are less susceptible to metabolic degradation. cresset-group.com | Introduction of features that block metabolic sites or replacement of the aniline ring with a more stable scaffold. |

Research on Antimicrobial Properties of Structurally Related Compounds

While there is no specific information on the antimicrobial properties of this compound, numerous studies have demonstrated the antimicrobial potential of structurally related aniline derivatives and other aromatic compounds. These findings suggest that analogues of this compound could be explored for their antimicrobial activity.

For example, new tetracyclic quinobenzothiazine derivatives, synthesized from aniline derivatives, have shown high activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The presence of alkoxy substituents on the benzene ring was found to be important for their antimicrobial effect. nih.gov

Furthermore, composite preparations based on heterocyclic amino-containing 1,4-naphthoquinone derivatives have demonstrated antimicrobial activity. kpi.ua The inclusion of an amino group attached to an aromatic system is a common feature in these bioactive molecules. Studies on chlorine-substituted 4-alkyl- and arylphenols have also shown that the introduction of alkyl substituents can increase antimicrobial activity against a variety of microbes. researchgate.net Another related compound, 2-methoxy-1,4-naphthoquinone, isolated from Impatiens balsamina L., has shown potent activity against multiple antibiotic-resistant Helicobacter pylori. nih.gov

These examples highlight the potential for discovering antimicrobial activity in analogues of this compound. Future research could involve synthesizing derivatives with different substituents on the aniline ring or incorporating the this compound scaffold into larger, more complex molecules to evaluate their antimicrobial efficacy.

Environmental Fate and Degradation Research

Study of Environmental Transformation Pathways

The environmental journey of a chemical compound is dictated by its susceptibility to various transformation processes. For 2-Methoxy-4-(propan-2-yloxy)aniline, these pathways would primarily include photodegradation and biodegradation, which are common for aromatic amines.

Photodegradation Mechanisms under Environmental Conditions

Direct, peer-reviewed studies on the photodegradation of this compound are not available in the current scientific literature. However, the general behavior of aromatic amines in the presence of light suggests that this compound is likely to undergo photochemical transformation. The presence of the aniline (B41778) moiety, a known chromophore, indicates potential for absorption of solar radiation, leading to direct photolysis.

Furthermore, indirect photodegradation mechanisms are highly probable. These involve reactions with photochemically generated transient species such as hydroxyl radicals (•OH), ozone (O₃), and singlet oxygen (¹O₂). For many aromatic amines, reaction with hydroxyl radicals is a primary degradation pathway in the atmosphere and in sunlit surface waters. The methoxy (B1213986) and isopropoxy groups, being electron-donating, would likely influence the sites of radical attack on the aromatic ring, leading to hydroxylation and subsequent ring cleavage.

Biodegradation Pathways and Microbial Interactions

Specific research on the biodegradation of this compound has not been published. Nevertheless, the biodegradability of aromatic amines as a class has been a subject of extensive study. The rate and extent of biodegradation are highly dependent on the substitution pattern of the aromatic ring.

Generally, the presence of alkoxy groups can influence the microbial metabolism of aromatic amines. While some microorganisms are capable of utilizing aromatic amines as a source of carbon and nitrogen, the specific structure of this compound may present challenges for enzymatic attack. The initial steps of biodegradation would likely involve oxidation of the amino group or hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. Complete mineralization to carbon dioxide, water, and inorganic nitrogen would require a consortium of microorganisms with diverse metabolic capabilities. The recalcitrance of some substituted anilines suggests that this compound could be persistent in certain environments.

Advanced Methodologies for Environmental Persistence Assessment

In the absence of experimental data for this compound, its environmental persistence can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These computational tools predict the physicochemical properties and environmental fate of chemicals based on their molecular structure.

The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted data for a structurally similar isomer, 2-Methoxy-5-(propan-2-yl)aniline (CAS RN 67617-85-0). epa.gov While not the exact compound, these predictions offer valuable insights into the likely environmental behavior of this compound.

Predicted Environmental Fate Properties for 2-Methoxy-5-(propan-2-yl)aniline

| Property | Predicted Value | Unit |

|---|---|---|

| Henry's Law Constant | 2.88e-7 | atm-m³/mole |

| Vapor Pressure | 1.51e-2 | mmHg |

| Water Solubility | 1.17e-2 | g/L |

| Log Kow (Octanol-Water Partition Coefficient) | 2.21 |

These predicted values suggest that the compound has low volatility and moderate water solubility, indicating it is likely to be found predominantly in the aqueous phase if released into the environment. The Log Kow value suggests a moderate potential for bioaccumulation in aquatic organisms.

Comparative Environmental Behavior of Related Alkoxy-Substituted Aromatic Amines

The environmental behavior of this compound can be contextualized by examining related alkoxy-substituted aromatic amines. The nature and position of the alkoxy groups significantly influence the physicochemical properties and, consequently, the environmental fate of these compounds.

Physicochemical Properties of Related Alkoxy-Substituted Aromatic Amines

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| 2-Methoxy-4-nitroaniline (B147289) | C₇H₈N₂O₃ | 140-142 | - |

| 4-Fluoro-2-methoxyaniline | C₇H₈FNO | - | - |

| 2-Methoxy-4-methylaniline | C₈H₁₁NO | 31-33 | - |

For instance, the presence of a nitro group, as in 2-Methoxy-4-nitroaniline, can significantly alter the electronic properties of the molecule, potentially making it more susceptible to certain degradation pathways while increasing its persistence in others. wikipedia.org The addition of a halogen, such as in 4-Fluoro-2-methoxyaniline, can also impact biodegradability, often making the compound more recalcitrant. The simple alkyl substitution in 2-Methoxy-4-methylaniline may have a less pronounced effect on its environmental fate compared to more electron-withdrawing or -donating groups.

Future Research Directions and Emerging Paradigms

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical and drug discovery. nih.gov These technologies can significantly expedite the identification of new lead compounds and the prediction of their properties, moving away from traditional trial-and-error methods. nih.gov For a compound like 2-Methoxy-4-(propan-2-yloxy)aniline, AI and ML can be leveraged in several ways:

Predicting Physicochemical and Biological Properties: Machine learning models, particularly deep neural networks (DNNs) and recurrent neural networks (RNNs), can be trained on large datasets of known molecules to predict various properties of novel compounds. researchgate.netnih.gov For this compound, this could include predicting its solubility, melting point, and potential biological activities. researchgate.netnih.gov By representing the molecule as a simplified text string (SMILES), RNNs have shown success in accurately predicting such properties. researchgate.net

De Novo Design and Lead Optimization: AI algorithms can design novel molecules with desired characteristics. nih.gov Starting with the scaffold of this compound, these algorithms could generate derivatives with potentially enhanced efficacy or improved pharmacokinetic profiles. nih.govcresset-group.com Reinforcement learning and Monte Carlo Tree Search (MCTS) are powerful techniques for exploring the vast chemical space and proposing new molecular structures. nih.gov

Streamlining Synthesis: AI can also play a role in planning the most efficient synthetic routes for complex molecules, a process known as retrosynthetic planning. nih.gov This can help in optimizing the synthesis of this compound and its derivatives.

The use of AI and ML offers a powerful approach to accelerate the research and development process for compounds like this compound, enabling a more targeted and efficient discovery pipeline. nih.gov

Development of Sustainable Synthetic Methodologies for the Compound

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The development of sustainable synthetic methodologies for this compound is a critical area for future research. This involves exploring greener alternatives to traditional synthetic methods for anilines.

Key areas for development include:

Use of Greener Solvents and Catalysts: Traditional methods for aniline (B41778) synthesis can involve harsh reagents and environmentally harmful solvents. ijtsrd.comtandfonline.com Research into using more benign solvents like water or employing solvent-free conditions is a promising avenue. ijtsrd.comtandfonline.com Furthermore, the use of inexpensive and eco-friendly catalysts, such as magnesium sulfate, can offer a greener alternative for acetylation steps in aniline synthesis. ijtsrd.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry, allowing for faster reaction times and often improved yields with reduced energy consumption. tandfonline.com Exploring microwave-assisted synthesis routes for this compound could lead to more efficient and sustainable production.

Catalytic Amination: The development of efficient catalytic systems for the amination of aryl halides provides a direct and atom-economical route to anilines. organic-chemistry.org Research into copper-catalyzed or palladium-catalyzed amination reactions using aqueous ammonia (B1221849) could be applied to the synthesis of this compound. organic-chemistry.org

The table below summarizes some green chemistry approaches applicable to aniline synthesis.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Benign Catalysts | Utilization of non-toxic and inexpensive catalysts like magnesium sulfate. ijtsrd.com | Could be used in acetylation or other functional group manipulation steps. |

| Greener Solvents | Replacement of hazardous organic solvents with water or conducting reactions under solvent-free conditions. ijtsrd.comtandfonline.com | The synthesis could be designed to be performed in aqueous media. |

| Microwave Irradiation | Use of microwave energy to accelerate reactions and reduce energy consumption. tandfonline.com | Could significantly shorten the reaction times for the formation of the aniline. |

| Catalytic Amination | Direct formation of the C-N bond using a catalyst and an ammonia source. organic-chemistry.org | A direct route to the final product from a corresponding aryl halide precursor. |

By focusing on these sustainable methodologies, the synthesis of this compound can be made more environmentally friendly and economically viable.

Exploration of Novel Biological Activities and Uncharted Mechanisms

While the initial applications of a compound might be in a specific area, it is not uncommon for new and unexpected biological activities to be discovered. The diverse chemical space of substituted anilines suggests that this compound could possess a range of biological activities beyond its currently known applications.

Future research should focus on:

Broad Biological Screening: The compound should be subjected to a wide array of biological screens to identify potential new therapeutic applications. This could include screening for antifungal, anticancer, or antimalarial activities, as other substituted anilines have shown promise in these areas. nih.govnih.gov For instance, some N-substituted anilines have demonstrated significant antifungal activity, while certain anilino pyrazoles have shown antimalarial properties. nih.govnih.gov

Investigating Mechanism of Action: For any identified biological activity, a thorough investigation into the mechanism of action is crucial. This involves identifying the molecular targets and signaling pathways through which the compound exerts its effects. This knowledge is fundamental for further drug development and optimization.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is confirmed, systematic modifications to the structure of this compound can be made to understand the relationship between its chemical structure and its biological function. nih.gov This can lead to the design of more potent and selective analogs.

The exploration of novel biological activities is a high-risk, high-reward endeavor that could uncover significant new therapeutic potential for this compound.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A complete understanding of a chemical compound requires its thorough characterization using a suite of advanced analytical techniques. While basic characterization provides essential information, an integrated approach using multiple sophisticated methods can offer a much deeper insight into the compound's properties and behavior.

For this compound, a comprehensive characterization strategy should involve:

Hyphenated Chromatographic and Spectroscopic Techniques: The coupling of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (LC-MS-NMR) provides a powerful tool for the unambiguous identification and structural elucidation of a compound and its potential metabolites or degradation products. nih.govnih.gov While MS provides accurate mass and elemental composition, NMR gives detailed structural information. nih.govunl.edu

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which is crucial for confirming the elemental composition of the molecule. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. nih.gov

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all the proton and carbon signals in the NMR spectrum of this compound, confirming its connectivity.

The table below highlights the complementary nature of these advanced analytical techniques.

| Analytical Technique | Information Provided | Relevance for this compound |

| LC-MS | Separation of mixtures, molecular weight determination, and fragmentation patterns. nih.gov | Purity assessment, identification of impurities and metabolites. |

| NMR Spectroscopy (1D & 2D) | Detailed structural information, including connectivity and spatial arrangement of atoms. nih.govunl.edu | Unambiguous structure confirmation and stereochemical analysis if applicable. |

| HRMS | Highly accurate mass measurement for elemental composition determination. mdpi.com | Confirmation of the molecular formula. |

| LC-MS-NMR | Integrated separation and comprehensive spectroscopic characterization in a single analysis. nih.govnih.gov | In-depth analysis of complex mixtures containing the compound. |

By integrating these advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for all other research and development activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4-(propan-2-yloxy)aniline, and what are their limitations?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Ullmann coupling. For example, derivatives like 2-methoxy-4-(4-methylpiperazin-1-yl)aniline are prepared by reacting halogenated precursors with amines under reflux in polar aprotic solvents (e.g., DMF) with catalytic CuI . Yield optimization is challenging due to steric hindrance from the isopropoxy group. Key limitations include moderate yields (e.g., 22–36% in analogous reactions) and purification difficulties caused by byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodology :

-

Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261, P271) .

-

PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .

-

Toxicity Data : While specific toxicity for this compound is limited, structurally similar aniline derivatives show acute aquatic toxicity (e.g., algae EC50 = 3.02 mg/L, fish LC50 = 54.22 mg/L) .

Parameter Value (for analogs) Test Organism Reference Algal EC50 3.02 mg/L Pseudokirchneriella subcapitata Fish LC50 54.22 mg/L Danio rerio (zebrafish)

Q. How is the structural characterization of this compound performed?

- Methodology :

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. For example, derivatives like 2-methoxy-4-(prop-2-en-1-yl)phenyl-4-methoxybenzoate were resolved using Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL software .

- NMR/FTIR : Confirm substitution patterns via H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and FTIR (C-O-C stretches at 1200–1250 cm).

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

- Methodology :

-

Catalyst Screening : Test Pd/Cu catalysts for coupling reactions to reduce steric hindrance effects.

-

Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (e.g., 30% yield increase in analogous quinoline syntheses) .

-

Solvent Optimization : Compare DMF, DMSO, and toluene for solubility and byproduct formation.

Method Yield (Analogous Reactions) Limitations Conventional reflux 22–36% Long duration, impurities Microwave-assisted ~50% Equipment dependency

Q. How to resolve contradictions in toxicity data between computational models and experimental assays?

- Methodology :

- Cross-Validation : Compare EC50/LC50 values from in vitro (e.g., Microtox) and in vivo (e.g., zebrafish) assays with QSAR predictions. For example, discrepancies in biodegradability predictions (e.g., "not readily degradable" in models vs. experimental degradation via Pseudomonas spp.) require multi-assay validation .

- Metabolite Analysis : Use LC-MS to identify toxic intermediates (e.g., catechol derivatives) during microbial degradation .

Q. What advanced techniques are used to study its environmental fate?

- Methodology :

- Photocatalytic Degradation : Apply MnFeO/ZnSiO catalysts under simulated solar radiation. Use Box-Behnken experimental design to optimize parameters (pH, catalyst loading, irradiation time) .

- Biodegradation Pathways : Screen soil microbiota for aniline dioxygenase activity. Gene clusters (e.g., q promoter mutants) can enhance degradation efficiency by 40–60% .

Q. How is this compound utilized in drug development?

- Methodology :